BzATP triethylammonium salt
Overview
Description
Synthesis Analysis
The synthesis of related organic salts involves methods such as slow solvent evaporation solution growth techniques and reactions with specific reagents to form the desired salts. For example, triethylammonium-3, 5-dinitrosalicylate was synthesized using methanol as a solvent, indicating a common approach for synthesizing organic salts (Rajkumar & Chandramohan, 2017).
Molecular Structure Analysis
Studies on the molecular structure of similar compounds often employ techniques like FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction analysis. These methods confirm the presence of various functional groups, molecular structures, and hydrogen bonding interactions, which are crucial for understanding the compound's behavior (Rajkumar & Chandramohan, 2017).
Chemical Reactions and Properties
The chemical reactions and properties of similar salts involve interactions such as CO2 absorption rates and the formation of stable and insoluble carbamate salts in certain conditions. These studies highlight the potential applications and limitations of these compounds in various processes (Conway et al., 2015).
Physical Properties Analysis
Physical properties such as optical transmittance, lower cut-off wavelengths, and thermal characteristics are analyzed through spectroscopic and thermal analyses. These properties are essential for determining the suitability of compounds for specific applications (Rajkumar & Chandramohan, 2017).
Chemical Properties Analysis
The chemical properties of these compounds can be further understood through studies on their reactivity, such as the synthesis and reactivity of manganese and rhenium carbonyl complexes. These studies provide insights into the ligand's electronic properties and their interactions with metal carbonyls (Burzlaff, Hegelmann, & Weibert, 2001).
Scientific Research Applications
Ion Channel Research
BzATP triethylammonium salt is used in the field of ion channel research . It’s an agonist of the purinergic P2X7 receptor, more potent than ATP, with EC50 varying from 0.7 to 285 µM, depending on receptor species, buffer composition, serum constituents and repeated exposure to ATP . It shows partial agonist activity on other P2X receptors .
ATPase Activity Study
BzATP triethylammonium salt can serve as a substrate analog for submitochondrial particle ATPase activity . It’s used as a photoaffinity label for ATPase . The Km value for this application is 940 µM .
Neural Progenitor Cell Research
In the field of neural progenitor cell research, BzATP triethylammonium salt is used to study cell viability . It induces a dose-dependent decrease in wild-type murine neural progenitor cell viability .
Caspase-3 Activity Study
BzATP triethylammonium salt is used to study caspase-3 activity . It induces an increase in caspase-3 activity .
P2X Receptor Activation
BzATP triethylammonium salt is used to activate P2X receptors . It exhibits 5-30-fold higher potency at the P2X7 receptor than ATP .
Photoaffinity Labeling
BzATP triethylammonium salt can be used as a photoaffinity probe to study adenine nucleotide binding to ATPases .
Proliferation and Migration of Tumor Cells
BzATP triethylammonium salt has been used to study the proliferation and migration of certain types of tumor, including human glioma . Activation of P2X7 receptors contributes to these processes .
Intestinal Barrier Dysfunction Research
In the field of intestinal barrier dysfunction research, BzATP triethylammonium salt is used to study sepsis-induced intestinal barrier disruption . The activation of P2X7 receptors is involved in this process .
Dendritic Cell Maturation
BzATP triethylammonium salt has been used in the study of dendritic cell maturation . It activates P2X7 receptors, which contributes to the maturation of bone marrow-derived dendritic cells .
Adenine Nucleotide Binding Study
BzATP triethylammonium salt can be used as a photoaffinity probe for exploring adenine nucleotide binding to ATPases .
Ligand-Gated Ion Channels Research
In the field of ligand-gated ion channels research, BzATP triethylammonium salt is used as an agonist of P2X7 receptors . It exhibits 5-10 fold greater potency than ATP .
P2Y1 Receptor Activation
BzATP triethylammonium salt is used to activate P2Y1 receptors . It exhibits partial agonist activity at P2Y1 receptors .
P2X Receptor Research
BzATP triethylammonium salt is used in the field of P2X receptor research . It’s an agonist of the purinergic P2X receptors, exhibiting 5-30-fold higher potency at the P2X7 receptor than ATP . It inhibits rat and mouse P2X7 receptors with EC50 values being 3.6 and 285 μM, respectively .
Photoaffinity Labeling
BzATP triethylammonium salt can be used as a photoaffinity probe for exploring adenine nucleotide binding to ATPases .
Tumor Cell Research
In the field of tumor cell research, BzATP triethylammonium salt is used to study the proliferation and migration of certain types of tumor, including human glioma . Activation of P2X7 receptors contributes to these processes .
Intestinal Barrier Dysfunction Research
BzATP triethylammonium salt is used in the field of intestinal barrier dysfunction research . It’s involved in sepsis-induced intestinal barrier dysfunction .
Dendritic Cell Maturation
BzATP triethylammonium salt has been used in the study of dendritic cell maturation . It activates P2X7 receptors, which contributes to the maturation of bone marrow-derived dendritic cells .
Safety And Hazards
BzATP triethylammonium salt is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients101112.
Future Directions
The future directions of BzATP triethylammonium salt are not explicitly mentioned in the available resources. However, given its role as a P2X receptor agonist, it may have potential applications in the study of adenine nucleotide binding to ATPases81363.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers and resources.
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BzATP triethylammonium salt | |
CAS RN |
112898-15-4 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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